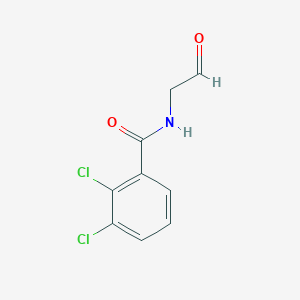

![molecular formula C7H9N3O2S2 B3139505 (E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine CAS No. 477845-68-4](/img/structure/B3139505.png)

(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine

Descripción general

Descripción

Hydrazine is a highly reactive, flammable, colorless liquid with a smell similar to that of ammonia . It’s primarily used in cancer research, as rocket fuels, boiler water remedies, chemical reactants, and drugs .

Synthesis Analysis

Hydrazine synthesis can be achieved through various methods. One method involves the electrophilic amination of primary aliphatic and aromatic amines with a diethylketomalonate-derived oxaziridine . Another method involves a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a broad range of aryl and aliphatic amines .Chemical Reactions Analysis

Hydrazine is a highly reactive base and reducing agent. It undergoes various chemical reactions, including the formation of a yellow-colored azine complex under acid conditions . Electrochemical sensing strategies have been developed for hydrazine, highlighting its importance as a chemical reagent .Physical And Chemical Properties Analysis

Hydrazine is a colorless liquid with an ammonia-like odor. It has a melting point of 2.0° C (35.6° F) and a boiling point of 113.5° C (236.3° F) . It is highly flammable and soluble in water .Mecanismo De Acción

(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine has a unique structure that allows it to interact with various biological molecules, including proteins, nucleic acids, and lipids. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This compound has been shown to have a high affinity for thiol-containing proteins, which may be related to its ability to detect ROS in living cells.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity in vitro and in vivo. In vitro studies have shown that this compound can penetrate cell membranes and accumulate in the cytoplasm and nucleus. This compound has also been shown to have antioxidant properties, which may be related to its ability to detect ROS in living cells. In vivo studies have shown that this compound can be administered orally or intravenously without causing significant toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine has several advantages for lab experiments, including its high purity, high yield, and low toxicity. This compound can be easily synthesized using standard laboratory equipment and techniques. However, this compound has some limitations, including its limited solubility in water and its sensitivity to light and air. These limitations may affect the stability of this compound in certain experimental conditions.

Direcciones Futuras

There are several future directions for the research of (E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine. One potential direction is the development of this compound-based sensors for the detection of biomolecules and environmental pollutants. Another potential direction is the optimization of this compound synthesis methods to improve yield and purity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.

Aplicaciones Científicas De Investigación

(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine has shown potential applications in various scientific research fields, including organic electronics, optoelectronics, and biological imaging. In organic electronics, this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been used as a sensitizer for dye-sensitized solar cells (DSSCs) due to its strong absorption in the visible region. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. In biological imaging, this compound has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c1-10-6-2-3-13-7(6)5(9-8)4-14(10,11)12/h2-3H,4,8H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFUQYIJJAWTCY-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NN)CS1(=O)=O)SC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(/C(=N/N)/CS1(=O)=O)SC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)

![1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole](/img/structure/B3139436.png)

![tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate](/img/structure/B3139437.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)

![(4-Methylpiperazino)[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139475.png)

![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)

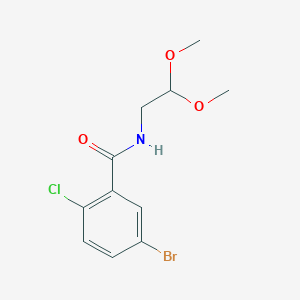

![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)

![6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B3139512.png)

![N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3139529.png)

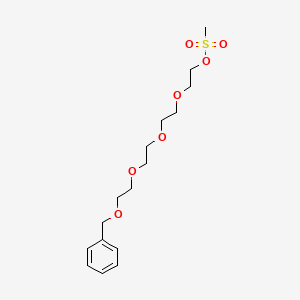

![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)